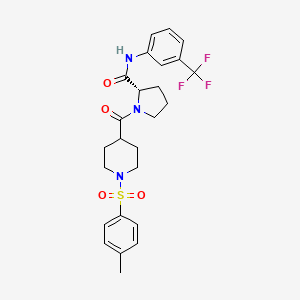
C25H28F3N3O4S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a phenothiazine derivative used primarily as an antipsychotic agent. This compound is known for its efficacy in treating schizophrenia and other psychotic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trifluoperazine maleate involves multiple steps, starting with the preparation of the phenothiazine core. The reaction typically involves the condensation of 2-chloro-N,N-dimethylethylamine with 2-trifluoromethylphenothiazine under controlled conditions. The final step involves the formation of the maleate salt by reacting the base with maleic acid .
Industrial Production Methods
Industrial production of Trifluoperazine maleate follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Trifluoperazine maleate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine core, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazine derivatives .
Scientific Research Applications
Trifluoperazine maleate has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of phenothiazine chemistry.
Biology: Investigated for its effects on cellular processes and signal transduction pathways.
Medicine: Extensively used in the treatment of schizophrenia and other psychotic disorders.
Industry: Employed in the development of new antipsychotic drugs and formulations.
Mechanism of Action
Trifluoperazine maleate exerts its effects primarily by blocking dopamine receptors in the brain. This action helps to alleviate symptoms of psychosis by reducing the overactivity of dopamine pathways. The compound also interacts with other neurotransmitter systems, including serotonin and norepinephrine, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Chlorpromazine
- Fluphenazine
- Perphenazine
Comparison
Trifluoperazine maleate is unique in its high potency and relatively low sedative effects compared to other phenothiazines. It has a higher affinity for dopamine receptors, making it particularly effective in treating severe psychotic symptoms .
Properties
Molecular Formula |
C25H28F3N3O4S |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(2S)-1-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H28F3N3O4S/c1-17-7-9-21(10-8-17)36(34,35)30-14-11-18(12-15-30)24(33)31-13-3-6-22(31)23(32)29-20-5-2-4-19(16-20)25(26,27)28/h2,4-5,7-10,16,18,22H,3,6,11-15H2,1H3,(H,29,32)/t22-/m0/s1 |
InChI Key |
CGIMHYYEJPZKMG-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC[C@H]3C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


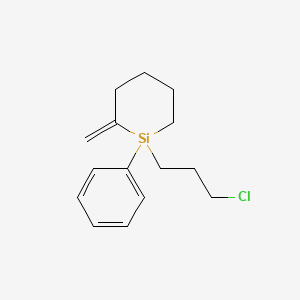



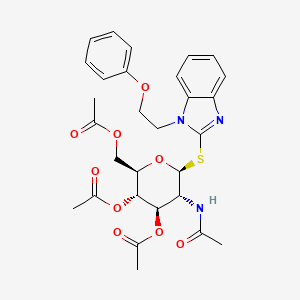
![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12636041.png)
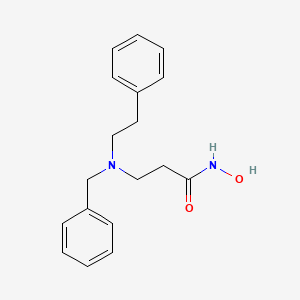
![benzenesulfonic acid;4-[(2S)-4-methylmorpholin-2-yl]phenol](/img/structure/B12636046.png)
![3-Hexyl-2-(4-hexylfuran-2-yl)-5-[5-[5-[3-hexyl-5-(3-hexylfuran-2-yl)furan-2-yl]furan-2-yl]furan-2-yl]furan](/img/structure/B12636048.png)
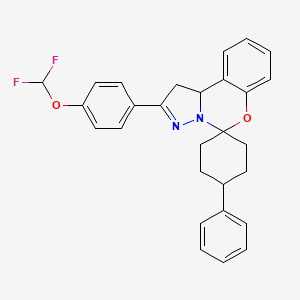
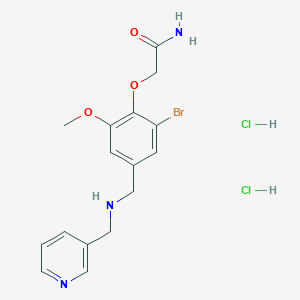
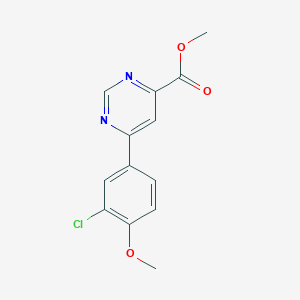
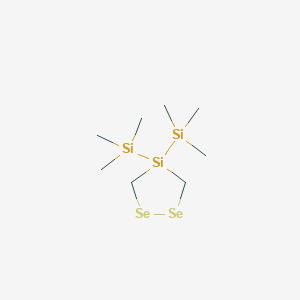
![5-[(4-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636095.png)
